molecular formula C12H12N2 B596178 5-(p-Tolyl)pyridin-3-amine CAS No. 1226158-35-5

5-(p-Tolyl)pyridin-3-amine

Cat. No. B596178
CAS RN: 1226158-35-5
M. Wt: 184.242
InChI Key: YNJFTTAPDSEJEG-UHFFFAOYSA-N
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Description

5-(p-Tolyl)pyridin-3-amine, also known as 5-TPA, is a heterocyclic amine that has been studied for its potential applications in various scientific fields, such as medicinal chemistry, organic chemistry, and biochemistry. 5-TPA is a versatile compound that can be used in a variety of ways, including as a substrate for enzyme-catalyzed reactions, as a ligand for metal complexes, and as a molecular probe for studying the structure and function of proteins.

Scientific Research Applications

Antimetabolites in Purine Biochemical Reactions

“5-(p-Tolyl)pyridin-3-amine” derivatives, such as pyrazolo[1,5-a]pyrimidines, are analogs of purine and exhibit properties valuable as antimetabolites in purine biochemical pathways. These compounds are significant in the study of cellular metabolism and can be used to disrupt purine synthesis, which is crucial in various cellular processes including DNA replication .

Antitrypanosomal Agents

Compounds synthesized from “5-(p-Tolyl)pyridin-3-amine” have shown antitrypanosomal activity. This application is particularly relevant in the development of treatments for trypanosomiasis, a disease caused by parasitic protozoans known as trypanosomes .

Antischistosomal Activity

The derivatives of “5-(p-Tolyl)pyridin-3-amine” also display antischistosomal activity. Schistosomiasis, caused by Schistosoma parasites, is a significant health concern in many tropical regions. Research into these compounds could lead to new therapies for this condition .

Enzyme Inhibition

These derivatives are explored for their potential as enzyme inhibitors, such as HMG-CoA reductase inhibitors and COX-2 selective inhibitors. They play a role in managing cholesterol levels and inflammatory responses, respectively .

Kinase Inhibition

The kinase inhibitory activity of “5-(p-Tolyl)pyridin-3-amine” derivatives makes them candidates for cancer therapy. They can inhibit KDR kinase, which is involved in angiogenesis, the process by which new blood vessels form from pre-existing vessels, a critical factor in tumor growth .

Development of Anxiolytic and Antimicrobial Agents

Research has been conducted on the use of “5-(p-Tolyl)pyridin-3-amine” derivatives as selective peripheral benzodiazepine receptor ligands, which could lead to the development of new anxiolytic agents. Additionally, these compounds have been studied for their antimicrobial properties, which could be beneficial in creating new antibiotics .

properties

IUPAC Name

5-(4-methylphenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)11-6-12(13)8-14-7-11/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJFTTAPDSEJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735019
Record name 5-(4-Methylphenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(p-Tolyl)pyridin-3-amine

CAS RN

1226158-35-5
Record name 5-(4-Methylphenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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